molecular formula C11H22N2O B1420108 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine CAS No. 1212315-86-0

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine

Cat. No.: B1420108
CAS No.: 1212315-86-0
M. Wt: 198.31 g/mol
InChI Key: PJIJYQDLQDIDLD-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine is a chemical compound with the molecular formula C₁₁H₂₂N₂O It is characterized by the presence of a morpholine ring substituted with two methyl groups at positions 2 and 6, and a pyrrolidin-2-ylmethyl group at position 4

Scientific Research Applications

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine typically involves the reaction of morpholine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of 2,6-dimethylmorpholine with pyrrolidin-2-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the pyrrolidin-2-ylmethyl group, making it less complex and potentially less active in certain applications.

    4-(Pyrrolidin-2-ylmethyl)morpholine: Lacks the methyl groups at positions 2 and 6, which may affect its chemical reactivity and biological activity.

    2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring, leading to different chemical and biological properties.

Uniqueness

2,6-Dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine is unique due to the combination of its morpholine ring, methyl substitutions, and pyrrolidin-2-ylmethyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.

Properties

IUPAC Name

2,6-dimethyl-4-(pyrrolidin-2-ylmethyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-9-6-13(7-10(2)14-9)8-11-4-3-5-12-11/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIJYQDLQDIDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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